

Spectroscopic Profile of 1-Bromo-4-methylhexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-4-methylhexane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-4-methylhexane** ($C_7H_{15}Br$). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document collates available experimental and predicted spectroscopic data and outlines the fundamental experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Bromo-4-methylhexane**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 1H NMR spectra for **1-Bromo-4-methylhexane** are not readily available in public databases. The following table presents predicted chemical shifts based on the analysis of similar alkyl bromide structures. The proton assignments are as follows:

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration
H _a (-CH ₂ Br)	3.40	Triplet (t)	2H
H _e (-CH(CH ₃))	1.55	Multiplet (m)	1H
H _b , H _c , H _d , H _f (-CH ₂ -)	1.25 - 1.90	Multiplets (m)	8H
H _g (-CH ₃)	0.88	Doublet (d)	3H
H _g (-CH ₃ from ethyl)	0.85	Triplet (t)	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a ¹³C NMR spectrum for **r-1-Bromo-4-methylhexane** is noted as being available in the SpectraBase database, the specific data is not publicly accessible.^[1] The predicted chemical shifts are provided below.

Carbon Assignment	Predicted Chemical Shift (ppm)
-CH ₂ Br	33-38
-CH(CH ₃)	34-39
-CH ₂ -	25-40
-CH ₃	11-23

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for **r-1-Bromo-4-methylhexane** is available in the SpectraBase database.^[1] The characteristic absorption bands for alkyl bromides are summarized below.^[2]

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretch (alkane)	2850-3000	Strong
C-H bend (alkane)	1350-1480	Medium
C-Br stretch	515-690	Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry data for **1-Bromo-4-methylhexane** is available from the NIST WebBook and PubChem.[3] The electron ionization (EI) mass spectrum is characterized by the molecular ion peaks and a distinct fragmentation pattern.

m/z	Relative Intensity	Assignment
178/180	Present	[M] ⁺ , [M+2] ⁺ (Molecular ion peak with bromine isotopes)
99	Variable	[M - Br] ⁺
57	High	[C ₄ H ₉] ⁺ (Butyl cation - base peak)
43	High	[C ₃ H ₇] ⁺ (Propyl cation)
29	High	[C ₂ H ₅] ⁺ (Ethyl cation)

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of spectroscopic data for alkyl halides like **1-Bromo-4-methylhexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **1-Bromo-4-methylhexane** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

- Ensure the sample is fully dissolved and the solution is homogeneous.

^1H NMR Acquisition:

- The NMR spectrometer is typically operated at a frequency of 300 MHz or higher.
- The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse experiment is performed with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
- The spectral data is processed using Fourier transformation, phase correction, and baseline correction.

^{13}C NMR Acquisition:

- A proton-decoupled ^{13}C NMR spectrum is acquired, typically on a spectrometer operating at 75 MHz or higher.
- A larger number of scans (128 or more) is usually required compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- The data is processed similarly to the ^1H NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of neat **1-Bromo-4-methylhexane** onto a salt plate (e.g., KBr, NaCl).
- Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

- A background spectrum of the empty sample holder is recorded.
- The prepared sample is placed in the spectrometer's sample compartment.

- The sample is irradiated with infrared light, and the resulting interferogram is recorded.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography - GC-MS):

- A dilute solution of **1-Bromo-4-methylhexane** in a volatile solvent (e.g., dichloromethane, hexane) is prepared.
- A small volume (typically 1 μL) of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities.

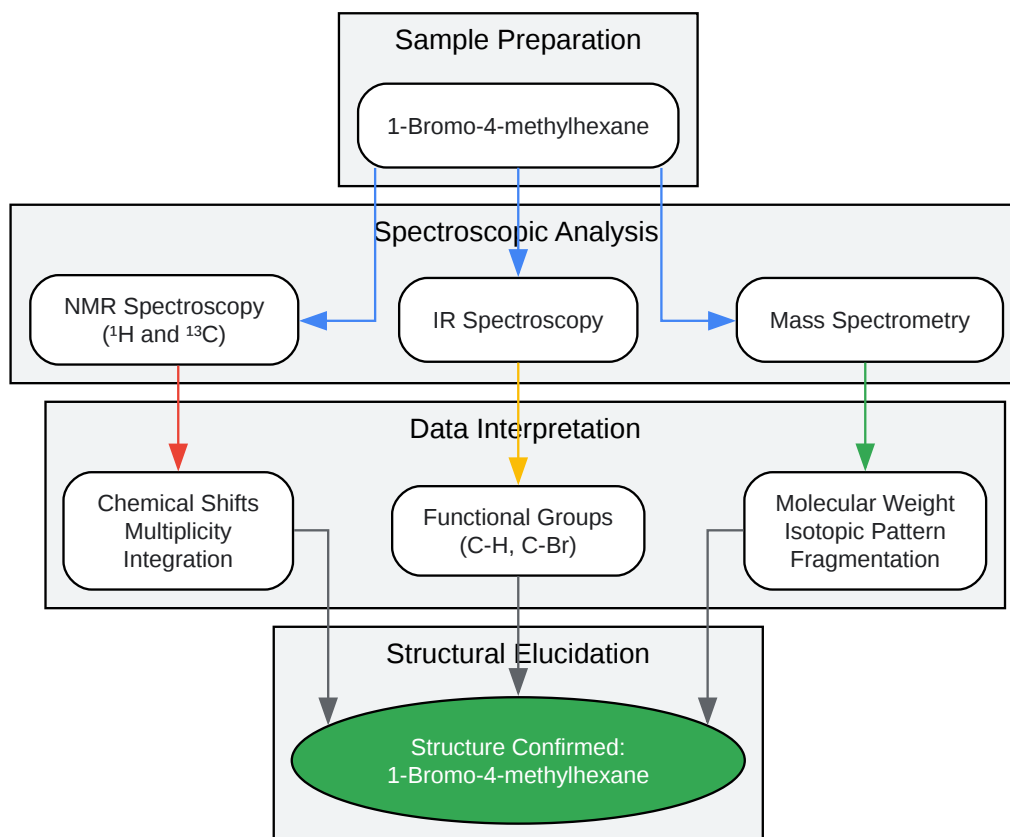
Ionization and Analysis:

- The separated compound enters the mass spectrometer and is ionized, typically by electron ionization (EI).
- The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- A detector measures the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Identification Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1-Bromo-4-methylhexane** using the discussed spectroscopic techniques.

Figure 1. Workflow for Spectroscopic Identification of 1-Bromo-4-methylhexane



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Caption: Workflow for Spectroscopic Identification.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-Bromo-4-methylhexane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13197035#spectroscopic-data-for-1-bromo-4-methylhexane]

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